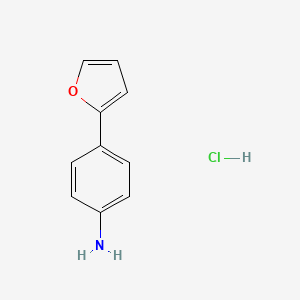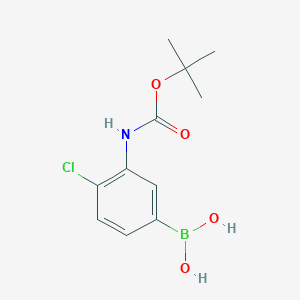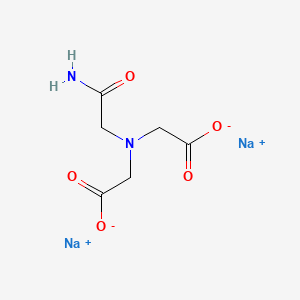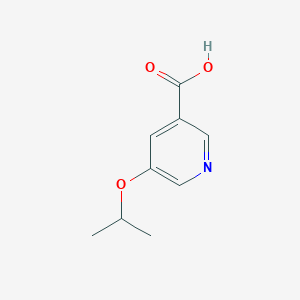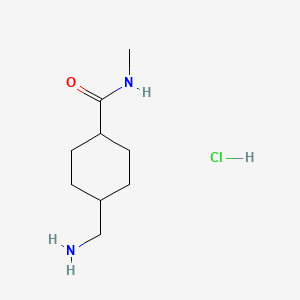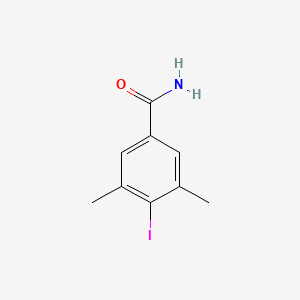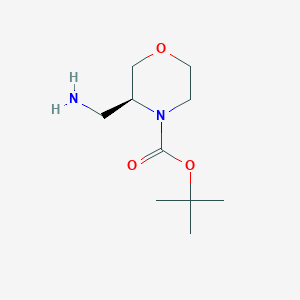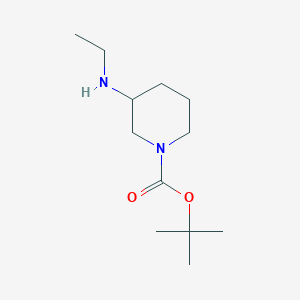
1-Boc-3-乙基氨基哌啶
描述
1-Boc-3-ethylaminopiperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . The compound 1-Boc-3-ethylaminopiperidine is specifically characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom and an ethylamino group at the third position of the piperidine ring .
科学研究应用
1-Boc-3-ethylaminopiperidine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals and biologically active compounds.
Biology: The compound is utilized in the study of enzyme inhibitors and receptor ligands.
Medicine: It serves as a building block for the development of drugs targeting specific biological pathways.
Industry: The compound is employed in the production of agrochemicals and other industrial chemicals.
作用机制
Target of Action
It is known that this compound is a key intermediate for several novel inhibitors . The specific targets of these inhibitors would depend on the final compound that 1-Boc-3-ethylaminopiperidine is used to synthesize.
Mode of Action
The mode of action of 1-Boc-3-ethylaminopiperidine is related to its role as a building block in the synthesis of various compounds. It is synthesized using a continuous flow system with ω-transaminase covalently immobilized on an epoxy resin modified with ethylenediamine (EDA) . This process results in a high binding efficiency and activity recovery . The synthesized 1-Boc-3-ethylaminopiperidine can then be used in the creation of various inhibitors, interacting with their respective targets to exert their effects .
生化分析
Biochemical Properties
1-Boc-3-ethylaminopiperidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to interact with ω-transaminases, which are enzymes that catalyze the transfer of amino groups from an amino donor to a carbonyl acceptor . This interaction is crucial for the synthesis of chiral amines, which are valuable intermediates in the production of bioactive compounds with pharmacological properties . The nature of these interactions involves the formation of a Schiff base intermediate, which is then reduced to form the desired amine product.
Cellular Effects
1-Boc-3-ethylaminopiperidine influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of certain signaling pathways by interacting with specific receptors or enzymes involved in these pathways . Additionally, it can influence gene expression by acting as a transcriptional regulator, either upregulating or downregulating the expression of specific genes . These effects on cellular metabolism can lead to changes in the overall metabolic flux and energy production within the cell.
Molecular Mechanism
The molecular mechanism of 1-Boc-3-ethylaminopiperidine involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as enzymes or receptors, and either inhibit or activate their activity . For instance, it can act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. Alternatively, it can activate enzymes by inducing a conformational change that enhances their catalytic activity. Additionally, 1-Boc-3-ethylaminopiperidine can influence gene expression by binding to transcription factors or other regulatory proteins, thereby modulating their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Boc-3-ethylaminopiperidine can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 1-Boc-3-ethylaminopiperidine is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to certain environmental factors, such as light or heat . Long-term exposure to the compound can lead to changes in cellular function, including alterations in cell signaling pathways, gene expression, and metabolic activity .
Dosage Effects in Animal Models
The effects of 1-Boc-3-ethylaminopiperidine vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while at higher doses, it can induce significant changes in cell signaling pathways, gene expression, and metabolic activity . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. Additionally, high doses of 1-Boc-3-ethylaminopiperidine can lead to toxic or adverse effects, such as cellular damage or apoptosis .
Metabolic Pathways
1-Boc-3-ethylaminopiperidine is involved in several metabolic pathways. It interacts with various enzymes and cofactors that facilitate its metabolism within the cell . For example, the compound can be metabolized by cytochrome P450 enzymes, which catalyze the oxidation of organic substrates . This metabolic process can lead to the formation of reactive intermediates that can further interact with other biomolecules, influencing metabolic flux and metabolite levels within the cell.
Transport and Distribution
The transport and distribution of 1-Boc-3-ethylaminopiperidine within cells and tissues are mediated by specific transporters and binding proteins . These transporters facilitate the movement of the compound across cellular membranes, allowing it to reach its target sites within the cell. Additionally, binding proteins can influence the localization and accumulation of 1-Boc-3-ethylaminopiperidine within specific cellular compartments . This distribution pattern is crucial for the compound’s activity and function within the cell.
Subcellular Localization
1-Boc-3-ethylaminopiperidine exhibits specific subcellular localization patterns that influence its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production . Alternatively, it may be directed to the nucleus, where it can modulate gene expression by interacting with transcription factors or other regulatory proteins .
准备方法
The synthesis of 1-Boc-3-ethylaminopiperidine typically involves multiple steps. One common method starts with the preparation of 3-ethylpiperidinecarboxylate, which is then subjected to a series of reactions to introduce the Boc protecting group and the ethylamino group . The reaction conditions are generally mild and suitable for industrial production, ensuring high yield and process stability .
化学反应分析
1-Boc-3-ethylaminopiperidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding N-oxides.
Reduction: Reduction reactions can be performed to remove the Boc protecting group, yielding the free amine.
Substitution: The ethylamino group can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
相似化合物的比较
1-Boc-3-ethylaminopiperidine can be compared with other piperidine derivatives such as 1-Boc-3-aminopiperidine and 1-Boc-3-methylaminopiperidine . These compounds share similar structural features but differ in the substituents attached to the piperidine ring. The unique combination of the Boc protecting group and the ethylamino group in 1-Boc-3-ethylaminopiperidine provides distinct chemical properties and reactivity, making it valuable for specific applications .
属性
IUPAC Name |
tert-butyl 3-(ethylamino)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-5-13-10-7-6-8-14(9-10)11(15)16-12(2,3)4/h10,13H,5-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APWWQUZRVODKQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1CCCN(C1)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30659964 | |
| Record name | tert-Butyl 3-(ethylamino)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30659964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
883546-56-3 | |
| Record name | 1,1-Dimethylethyl 3-(ethylamino)-1-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=883546-56-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 3-(ethylamino)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30659964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


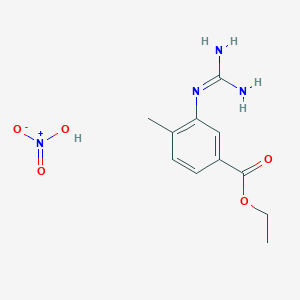
![4-Bromo-N-[2-(TBDMSO)ethyl]benzenesulfonamide](/img/structure/B1521834.png)

![Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B1521840.png)
